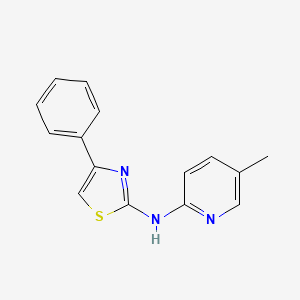
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse pharmacological activities. In
科学的研究の応用
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a wide range of microorganisms, including multidrug-resistant strains. This makes it a promising candidate for the development of new antimicrobial agents.
Another area of research interest is the potential use of this compound as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and anticancer activity through multiple mechanisms. It has been proposed that this compound inhibits cell wall synthesis in bacteria and disrupts fungal cell membranes, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting cell cycle progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and does not have any significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been suggested that this compound may have potential applications in the treatment of various diseases, including bacterial and fungal infections, as well as cancer.
実験室実験の利点と制限
One of the main advantages of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs in these areas. In addition, the synthesis of this compound is relatively straightforward and can be achieved in high yields and purity.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mode of action of this compound. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine. One area of interest is the development of new antimicrobial agents based on this compound. Further studies are needed to determine the spectrum of activity and potential clinical applications of this compound.
Another area of research interest is the development of new anticancer drugs based on this compound. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. Further studies are needed to determine the mechanism of action and potential clinical applications of this compound.
Overall, this compound is a promising compound that has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminopyridine and 2-bromoacetophenone to form 2-(2-pyridinyl)acetophenone. This intermediate is then reacted with thiosemicarbazide to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-8-14(16-9-11)18-15-17-13(10-19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQMGBPCRJGQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)

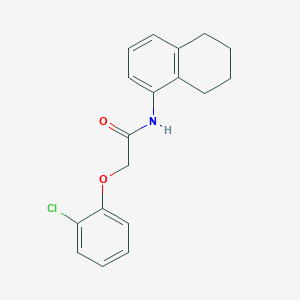

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
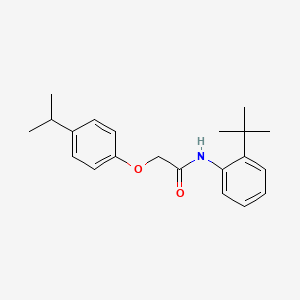
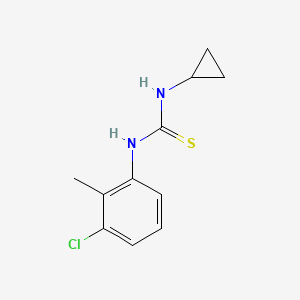
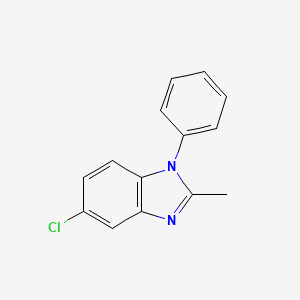
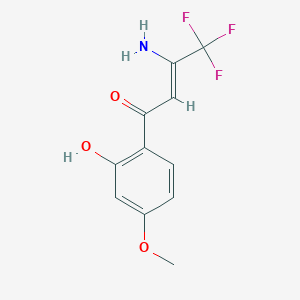

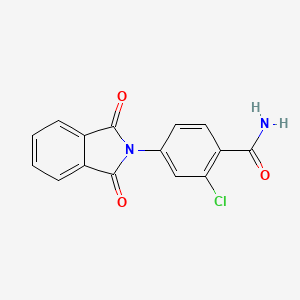
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

